4-(Pyrrolidin-1-yl)-1,4'-bipiperidine
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Overview
Description
4-(Pyrrolidin-1-yl)-1,4’-bipiperidine is a compound that features a pyrrolidine ring attached to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine typically involves the reaction of pyrrolidine with a bipiperidine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of boron reagents, palladium catalysts, and appropriate solvents like ethanol or dioxane .
Industrial Production Methods
Industrial production of 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions, along with efficient catalysts, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Solvents: Ethanol, dioxane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Pyrrolidin-1-yl)-1,4’-bipiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine include:
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-2-one and piperidine-3-carboxylic acid.
Uniqueness
4-(Pyrrolidin-1-yl)-1,4’-bipiperidine is unique due to its combination of the pyrrolidine and bipiperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H27N3 |
---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
1-piperidin-4-yl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C14H27N3/c1-2-10-16(9-1)14-5-11-17(12-6-14)13-3-7-15-8-4-13/h13-15H,1-12H2 |
InChI Key |
JQTILPJYKNBJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3CCNCC3 |
Origin of Product |
United States |
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